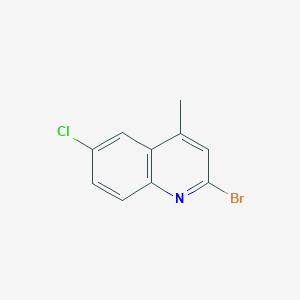

2-Bromo-6-chloro-4-methylquinoline

Vue d'ensemble

Description

2-Bromo-6-chloro-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylquinoline typically involves the bromination and chlorination of 4-methylquinoline. One common method includes the use of phosphorus oxychloride (POCl3) and bromine (Br2) under reflux conditions. For example, 6-bromo-4-methyl-1H-quinolin-2-one can be treated with POCl3 to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo selective substitution under controlled conditions:

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling:

| Boronic Acid | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 90°C, 12 hr | 2-Phenyl-6-chloro-4-methylquinoline | 78% |

| Heteroarylboronic acids | PdCl₂(dppf), Cs₂CO₃, dioxane | 100°C, 24 hr | 2-Heteroaryl-6-chloro-4-methylquinoline | 65–72% |

This reaction enables efficient biaryl synthesis for drug discovery intermediates .

Oxidation and Reduction

The methyl group and quinoline ring undergo redox transformations:

Oxidation

-

Reagents : KMnO₄ (acidic), CrO₃/H₂SO₄

-

Products : 2-Bromo-6-chloro-4-carboxyquinoline (85% yield under reflux)

Reduction

-

Reagents : H₂ (1 atm), 10% Pd/C in ethanol

-

Products : Tetrahydro-2-bromo-6-chloro-4-methylquinoline (selective ring saturation without dehalogenation)

Steric and Electronic Effects

-

Methyl Group Influence : The 4-methyl group imposes steric constraints, reducing reaction rates at adjacent positions. For example, substitution at position 6 (chlorine) is 3× slower than at position 2 (bromine) in polar solvents.

-

Halogen Reactivity Hierarchy : Bromine > Chlorine in cross-coupling and substitution, attributed to bond dissociation energies (C-Br: 276 kJ/mol vs. C-Cl: 327 kJ/mol) .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-6-chloro-4-methylquinoline serves as a crucial building block in the synthesis of biologically active molecules. Its unique structure allows it to act as an intermediate in the development of potential pharmaceuticals targeting various diseases. For instance, derivatives of this compound have been investigated for their anticancer and antimicrobial properties, making it a valuable candidate in drug discovery.

Material Science

In material science, this compound is utilized in the development of organic semiconductors and other advanced materials. The compound's electronic properties, influenced by its halogen substituents, enhance its suitability for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Studies

Researchers employ this compound to study interactions with biological targets. Its derivatives have been shown to inhibit certain enzymes or receptors, contributing to the understanding of their mechanisms in various biological processes. This application is particularly relevant in oncology research, where the compound's effects on cancer cell proliferation are explored.

Reactivity

The compound exhibits several key reactions:

- Nucleophilic Substitution : The bromine or chlorine atoms can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions : It is commonly involved in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds crucial in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For example, a derivative was found to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The mechanism involves disrupting signaling pathways that promote tumor growth.

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of this compound. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial effects against various pathogens, suggesting potential applications in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary widely depending on the specific biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-6-chloro-2-methylquinoline

- 6-Bromo-4-chloro-2-methylquinoline

- 7-Bromo-4-chloro-6-methylquinoline

Uniqueness

2-Bromo-6-chloro-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals .

Activité Biologique

2-Bromo-6-chloro-4-methylquinoline is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C10H7BrClN

- Molecular Weight : Approximately 242.50 g/mol

- Appearance : White to yellow solid

- Melting Point : 160 to 164 °C

The unique structure of this compound, characterized by the presence of bromine and chlorine substituents on the quinoline ring, contributes to its diverse chemical reactivity and potential biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of quinoline compounds can inhibit specific enzymes, such as cytochrome P450, which play critical roles in drug metabolism. This highlights the compound's potential in drug discovery and development.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known for their ability to interact with various molecular targets involved in cancer progression. Studies have indicated that certain analogues of quinoline can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Case Study: Anticancer Effects

In a study focusing on the cytotoxic effects of quinoline derivatives, this compound was shown to induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs. Additionally, its anticancer effects may be mediated through pathways involving apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Similarity (%) | Unique Features |

|---|---|---|

| 6-Bromo-2-chloroquinoline | 96 | Different position of bromine and chlorine |

| 6-Bromo-2-chloro-4-methylquinoline | 96 | Methyl group addition enhances lipophilicity |

| 6-Bromo-2-chloroquinolin-4-amine | 96 | Amino group introduces basic properties |

| 7-Bromo-2-chloro-3-methylquinoline | 94 | Variation in halogen placement affects reactivity |

| 5-Bromo-4-chloroquinoline | 93 | Different substitution pattern leading to distinct reactivity |

These comparisons illustrate the versatility of quinoline derivatives and their potential applications across various fields.

Propriétés

IUPAC Name |

2-bromo-6-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRVHOBSBPBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.